REACTION_SMILES
|
[CH3:34][CH2:35][OH:36].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH:5]([c:26]2[c:27]([F:33])[c:28]([F:32])[cH:29][cH:30][cH:31]2)[CH2:6][CH2:7][CH:8]([O:15][Si:16]([CH:17]([CH3:18])[CH3:19])([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]21.[Pd:37]>>[NH2:1][CH:4]1[CH:5]([c:26]2[c:27]([F:33])[c:28]([F:32])[cH:29][cH:30][cH:31]2)[CH2:6][CH2:7][CH:8]([O:15][Si:16]([CH:17]([CH3:18])[CH3:19])([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N)c2cccnc21)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:34][CH2:35][OH:36].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH:5]([c:26]2[c:27]([F:33])[c:28]([F:32])[cH:29][cH:30][cH:31]2)[CH2:6][CH2:7][CH:8]([O:15][Si:16]([CH:17]([CH3:18])[CH3:19])([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]21.[Pd:37]>>[NH2:1][CH:4]1[CH:5]([c:26]2[c:27]([F:33])[c:28]([F:32])[cH:29][cH:30][cH:31]2)[CH2:6][CH2:7][CH:8]([O:15][Si:16]([CH:17]([CH3:18])[CH3:19])([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N)c2cccnc21)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |